molecular formula C19H14N4OS B2995572 N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034433-17-3

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2995572
CAS RN: 2034433-17-3
M. Wt: 346.41
InChI Key: CZAHJWJMTOPJEZ-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are an important class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They have been reported to exhibit antimicrobial, antitubercular, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the coupling of 2-amino benzothiazoles with various other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is typically characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the specific substituents on the thiazole ring .

Scientific Research Applications

Electrochemical Synthesis Applications

One innovative application of related benzo[d]thiazole derivatives is in the field of synthetic organic chemistry, where these compounds are used as building blocks for the synthesis of benzothiazoles and thiazolopyridines. A study demonstrated a metal- and reagent-free method for synthesizing these compounds through TEMPO-catalyzed electrolytic C–H thiolation from thioamides, highlighting an eco-friendly approach to accessing a variety of benzothiazoles and thiazolopyridines, essential in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer and Antimicrobial Applications

The benzo[d]thiazole core is also prominent in anticancer research. For instance, derivatives have been designed as potent epidermal growth factor receptor (EGFR) inhibitors, displaying moderate to excellent potency against cancer cell lines such as A549, HeLa, and SW480. Some derivatives showed selective cytotoxicity towards cancer cells over normal cells, suggesting potential for therapeutic applications (Zhang et al., 2017). Additionally, thiazolepyridine conjugated benzamides have been synthesized for their antibacterial activity, indicating the versatility of benzo[d]thiazole derivatives in developing new antimicrobial agents (Karuna et al., 2021).

Drug Discovery and Development Applications

The scaffold has been used in drug discovery, notably in the synthesis of thiazovivin, known to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This showcases the role of benzo[d]thiazole derivatives in stem cell research and regenerative medicine, providing efficient synthesis routes for compounds like thiazovivin (Ries et al., 2013).

Antimicrobial and Antifungal Applications

New benzo[d]thiazole-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating significant inhibitory effects against various bacterial and fungal strains. This research illustrates the potential of these compounds in addressing resistance to conventional antibiotics and the need for new antimicrobial agents (Senthilkumar et al., 2021).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis . The interaction likely involves the formation of a complex between the compound and its target, which disrupts the normal function of the target and leads to the inhibition of the bacteria .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that its target, DprE1, is a key enzyme in this pathway . The downstream effects of this disruption could include impaired cell wall synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the anti-tubercular activity of benzothiazole derivatives . This is likely due to the disruption of the arabinogalactan biosynthesis pathway, which impairs the synthesis of the bacterial cell wall .

Action Environment

The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide could potentially be influenced by various environmental factors . These could include the presence of other molecules, pH, temperature, and the specific conditions within the host organism

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives can depend on the specific compound and its biological activity. For example, some compounds have been found to exhibit cytotoxic activities against certain cell lines .

Future Directions

Future research on benzo[d]thiazole derivatives is likely to focus on the design and synthesis of new compounds with enhanced biological activity. This could involve the use of various synthetic pathways and molecular hybridization techniques . Additionally, further studies on the mechanism of action of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(19-23-15-3-1-2-4-17(15)25-19)22-12-13-5-10-21-16(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAHJWJMTOPJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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